Caffeine-trimethyl-13C3

説明

特性

IUPAC Name |

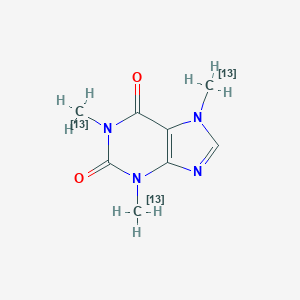

1,3,7-tri((113C)methyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYVLZVUVIJVGH-VMIGTVKRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437172 |

Source

|

| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78072-66-9 |

Source

|

| Record name | 1,3,7-Tris[(13C)methyl]-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78072-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Caffeine-trimethyl-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208). It is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for the quantification of caffeine in various biological and consumer product matrices. This document details the compound's properties, its critical role as an internal standard in mass spectrometry, and explicit experimental protocols for its application.

Core Compound Properties and Specifications

This compound is a synthetic form of caffeine where the three methyl groups are labeled with the stable isotope carbon-13. This isotopic labeling results in a mass shift of +3 atomic mass units compared to the natural, unlabeled caffeine, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS).[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1,3,7-tri(methyl-13C)-3,7-dihydro-1H-purine-2,6-dione | [1] |

| Synonyms | Caffeine-13C3, L-Caffeine-(trimethyl-13C3) | [1] |

| CAS Number | 78072-66-9 | [1][2] |

| Molecular Formula | 13C3C5H10N4O2 | [1][2] |

| Molecular Weight | 197.17 g/mol | [1][2] |

| Isotopic Purity | ≥99 atom % 13C | [1][2] |

| Chemical Purity | ≥99% (CP) | [1] |

| Form | Solid, powder | [1] |

| Mass Shift | M+3 | [1][2] |

| Melting Point | 234-236.5 °C |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate and precise analytical technique for quantifying compounds. It relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound, or internal standard, is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation.

By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, any variations in sample preparation or instrument response can be effectively normalized. This leads to highly reliable and reproducible quantification, minimizing matrix effects that can suppress or enhance the analyte signal in complex samples.

Experimental Protocols

The following protocols provide detailed methodologies for the quantification of caffeine in plasma and beverage samples using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Caffeine in Human Plasma

This protocol is adapted from methodologies employing protein precipitation for sample cleanup.[3]

1. Materials and Reagents:

-

Caffeine standard

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Formic acid

-

Human plasma (blank)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Caffeine Stock Solution (1 mg/mL): Accurately weigh and dissolve caffeine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the caffeine stock solution with a 50:50 methanol/water mixture to create a calibration curve (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Parameters:

| Parameter | Setting |

| LC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Caffeine: 195.1 → 138.1this compound: 198.1 → 141.1 |

| Collision Energy | Optimized for the specific instrument |

Protocol 2: Quantification of Caffeine in Beverages

This protocol is suitable for the analysis of caffeine in beverages like coffee and energy drinks.

1. Materials and Reagents:

-

Caffeine standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Deionized water

2. Preparation of Stock and Working Solutions:

-

Follow the same procedure as in Protocol 1.

3. Sample Preparation:

-

Degas carbonated beverages by sonication.

-

Dilute the beverage sample with deionized water to bring the expected caffeine concentration within the calibration curve range (e.g., 1:10 or 1:100 dilution).

-

Pipette 100 µL of the diluted beverage, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex the mixture.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Parameters:

-

Use the same LC-MS/MS parameters as detailed in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the quantification of caffeine in a biological sample using this compound as an internal standard.

Caption: Workflow for Caffeine Quantification using an Internal Standard.

Signaling Pathways and Logical Relationships

While this compound itself is not involved in biological signaling pathways, its use is integral to the logical workflow of quantitative analysis. The following diagram illustrates the logical relationship in isotope dilution mass spectrometry.

Caption: Logical Flow of Isotope Dilution Mass Spectrometry.

References

An In-depth Technical Guide to Caffeine-trimethyl-13C3: Chemical Properties, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208). It details established experimental protocols for its analysis, outlines its metabolic fate, and explores its primary mechanism of action within biological systems. This document is intended to serve as a valuable resource for professionals in research, analytical chemistry, and pharmacology.

Core Chemical and Physical Properties

This compound is structurally identical to caffeine, with the exception of the three methyl groups, where the carbon atoms are the heavy isotope ¹³C. This isotopic labeling makes it an ideal internal standard for quantitative analysis of caffeine by mass spectrometry, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₃C₅H₁₀N₄O₂ | [1] |

| Molecular Weight | 197.17 g/mol | [1] |

| Exact Mass | 197.09044008 Da | |

| Melting Point | 234-236.5 °C | |

| Form | Solid | [1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with heating/sonication). Sparingly soluble in water, freely soluble in boiling water, and slightly soluble in ethanol. | |

| Stability | Stable. Incompatible with strong acids, strong bases, and strong oxidizing agents. | |

| Storage Temperature | 2-8°C | |

| Isotopic Purity | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥99% | [1] |

Experimental Protocols

This compound is primarily utilized in analytical methodologies, particularly those involving mass spectrometry. The following protocols are standard for the analysis of caffeine and can be directly applied when using its ¹³C-labeled counterpart as an internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Plasma Samples

This method is widely used for the quantification of caffeine and its metabolites in biological matrices.

a. Sample Preparation:

-

To 30 µL of human plasma, add 100 µL of a precipitation solution containing methanol, formic acid (to enhance analyte purity in the supernatant), and the internal standard, this compound.[2]

-

Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[2]

-

Centrifuge the sample at high speed (e.g., 17,900 x g) for 5 minutes to pellet the precipitated proteins.[2]

-

Carefully collect the supernatant for injection into the HPLC-MS/MS system.[2]

b. HPLC Conditions:

-

Column: A C18 reversed-phase column is typically used.[3]

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small percentage of formic acid to improve peak shape and ionization efficiency.[3]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[4]

-

Injection Volume: 5-20 µL.[5]

c. Mass Spectrometry Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI) is commonly employed.[2]

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The transitions monitored would be specific for caffeine and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the identity and isotopic labeling of this compound.

a. Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

-

Transfer the solution to an NMR tube.

b. ¹H NMR Spectroscopy:

-

The proton spectrum will be very similar to that of unlabeled caffeine.

-

A key difference will be the observation of coupling between the protons of the methyl groups and the ¹³C atoms to which they are attached, resulting in doublets for these signals (¹J-coupling).

c. ¹³C NMR Spectroscopy:

-

The carbon spectrum will show significantly enhanced signals for the three methyl carbons due to the ¹³C enrichment.

-

The chemical shifts of these carbons will be identical to those in unlabeled caffeine.

Signaling and Metabolic Pathways

Caffeine's Mechanism of Action: Adenosine (B11128) Receptor Antagonism

Caffeine's primary pharmacological effect is the blockade of adenosine receptors, particularly the A₁ and A₂ₐ subtypes, in the central nervous system.[6][7] Adenosine is a nucleoside that promotes drowsiness by slowing down nerve cell activity.[7] Due to its structural similarity to adenosine, caffeine can bind to these receptors without activating them, thereby preventing adenosine from binding and exerting its inhibitory effects.[6][7] This blockade leads to an increase in neuronal firing and the release of various neurotransmitters, resulting in the characteristic stimulant effects of caffeine.[7]

Figure 1. Caffeine's antagonism of the adenosine A1 receptor, leading to increased neuronal activity.

Metabolic Pathway of Caffeine

Caffeine is primarily metabolized in the liver by the cytochrome P450 oxidase enzyme system, with the CYP1A2 isoenzyme being responsible for about 95% of its primary metabolism.[8][9] The main metabolic route is demethylation to form three primary metabolites: paraxanthine, theobromine, and theophylline.[9] These metabolites are further broken down and eventually excreted in the urine.

Figure 2. The primary metabolic pathway of caffeine in the liver, mediated by the CYP1A2 enzyme.

Experimental Workflows

The following diagrams illustrate the logical flow of common experimental procedures involving the analysis of caffeine.

Sample Preparation Workflow for Plasma Analysis

This workflow outlines the key steps in preparing a plasma sample for HPLC-MS/MS analysis.

Figure 3. A typical workflow for the preparation of plasma samples for caffeine analysis.

General HPLC-MS Analysis Workflow

This diagram illustrates the overall process of analyzing a prepared sample using an HPLC-MS system.

References

- 1. 咖啡因-三甲基-13C3 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scispace.com [scispace.com]

- 3. analyticalchem.community.uaf.edu [analyticalchem.community.uaf.edu]

- 4. biomanufacturing.org [biomanufacturing.org]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. Caffeine - Wikipedia [en.wikipedia.org]

- 7. Caffeine and Adenosine - Caffeine and Dopamine | HowStuffWorks [science.howstuffworks.com]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Purification of Caffeine-trimethyl-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of caffeine-trimethyl-13C3, a crucial isotopically labeled internal standard for quantitative bioanalytical studies. This document details the synthetic route from theophylline (B1681296), purification methodologies, and analytical characterization, supplemented with structured data tables and workflow diagrams.

Introduction

Caffeine (B1668208) (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance and a molecule of significant interest in pharmaceutical and clinical research. Stable isotope-labeled caffeine, particularly this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of caffeine in complex biological matrices. Its use ensures high accuracy and precision by correcting for variations in sample preparation and instrument response. This guide outlines a robust laboratory-scale synthesis and purification strategy for producing high-purity this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the N-methylation of theophylline (1,3-dimethylxanthine) using [13C]methyl iodide as the labeled methyl source. This reaction proceeds via a nucleophilic substitution at the N7 position of the theophylline ring.

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of unlabeled caffeine from theophylline.[1]

Materials:

-

Theophylline (e.g., 9.0 g, 50 mmol)

-

[13C]Methyl iodide (e.g., 10.7 g, 75 mmol)

-

Potassium carbonate (K2CO3), anhydrous (e.g., 10.4 g, 75 mmol)

-

Dimethylformamide (DMF), anhydrous (250 mL)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve theophylline and potassium carbonate in anhydrous dimethylformamide.

-

Add [13C]methyl iodide to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

After 24 hours, remove the solvent by rotary evaporation under reduced pressure.

-

To the resulting residue, add acetone to induce crystallization of the crude this compound.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the product in a vacuum oven.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Theophylline | [1] |

| Labeling Agent | [13C]Methyl Iodide | [2] |

| Base | Potassium Carbonate (K2CO3) | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 24 hours | [1] |

| Theoretical Yield | ~9.86 g (for 50 mmol scale) | Calculated |

| Reported Yield (unlabeled) | 34% | [1] |

Note: The reported yield of 34% for the unlabeled synthesis can be considered a conservative estimate for the labeled synthesis. Optimization of reaction conditions may lead to higher yields.

Purification of this compound

Purification of the synthesized this compound is critical to ensure its suitability as an internal standard. The primary goal is to remove unreacted starting materials, by-products, and any unlabeled caffeine. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is recommended for achieving high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocols

3.2.1. Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

-

Dry the crystals under vacuum.

3.2.2. Preparative HPLC

For achieving the highest purity, preparative reverse-phase HPLC is recommended.

Typical Conditions:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of methanol (B129727) and water (or a suitable buffer like 0.1% acetic acid in water) is commonly used.[3][4]

-

Detection: UV detection at a wavelength where caffeine absorbs strongly (e.g., 273 nm).

-

Fraction Collection: Collect fractions corresponding to the main peak of this compound.

-

Post-Purification: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

Purity Assessment and Characterization

The purity of the final product should be assessed by analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Expected Value/Result | Reference |

| Purity | ||

| Chemical Purity (by HPLC) | > 99% | [5][6] |

| Isotopic Purity (atom % 13C) | > 99% | [5][6] |

| Physical Properties | ||

| Appearance | White to off-white solid | [5] |

| Melting Point | 234-236.5 °C | [2][6] |

| Spectroscopic Data | ||

| Mass Shift (vs. unlabeled) | M+3 | [5][6] |

| Exact Mass | 197.09044008 | [2][7] |

| 1H NMR (unlabeled, for comparison) | δ (ppm): 3.24 (s, 3H), 3.40 (s, 3H), 3.86 (s, 3H), 7.55 (s, 1H) | [8] |

| 13C NMR (unlabeled, for comparison) | δ (ppm): 27.8, 29.7, 33.5, 107.4, 141.5, 148.4, 151.6, 155.2 | [8] |

Application in Bioanalytical Methods

This compound is primarily used as an internal standard in quantitative bioanalysis by LC-MS/MS. Its co-elution with the unlabeled analyte and identical ionization behavior, but distinct mass, allows for accurate quantification.[9]

Bioanalytical Workflow using this compound

Caption: Bioanalytical workflow with an internal standard.

Caffeine Signaling Pathway

Caffeine exerts its physiological effects primarily by acting as an antagonist of adenosine (B11128) receptors, particularly A1 and A2A subtypes.[10] This antagonism leads to a cascade of downstream effects.

Caption: Simplified caffeine signaling pathway.

By blocking adenosine receptors, caffeine prevents the inhibitory effects of adenosine on neurotransmitter release, leading to increased neuronal activity and the characteristic stimulant effects.[11][12]

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and application of this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in drug development and related fields who require high-purity, isotopically labeled caffeine for their quantitative studies. The successful implementation of these methods will enable accurate and reliable bioanalytical results.

References

- 1. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 2. lookchem.com [lookchem.com]

- 3. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Caffeine-(trimethyl-13C3) 13C 99atom , 99 CP 78072-66-9 [sigmaaldrich.com]

- 6. 咖啡因-三甲基-13C3 endotoxin tested, ≥99 atom % 13C, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,3,7-Tris((13C)methyl)-3,7-dihydro-1H-purine-2,6-dione | C8H10N4O2 | CID 10241810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Structure and Application of Caffeine-trimethyl-13C3: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Caffeine-trimethyl-13C3, a stable isotope-labeled analog of caffeine (B1668208), designed for researchers, scientists, and drug development professionals. This document details the molecule's structure, physicochemical properties, and its primary application as an internal standard in quantitative mass spectrometry-based analyses. Furthermore, it outlines a detailed synthesis methodology, discusses its metabolic fate, and explores its potential utility in studying cellular signaling pathways.

Core Physicochemical Properties

This compound is a synthetic form of caffeine where the carbon atoms of the three methyl groups are replaced with the stable isotope, Carbon-13. This isotopic labeling results in a precise mass shift, making it an ideal internal standard for isotope dilution mass spectrometry (IDMS) applications. The key properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 3,7-dihydro-1,3,7-tri(methyl-13C)-1H-purine-2,6-dione[1][2] |

| CAS Number | 78072-66-9[1][2][3][4][5][6] |

| Molecular Formula | C₅[¹³C]₃H₁₀N₄O₂[1][2] |

| Formula Weight | ~197.17 g/mol [3][4][5][6] |

| Isotopic Purity | ≥99 atom % ¹³C[3][4] |

| Chemical Purity | ≥98%[7] or ≥99%[3][6] |

| Appearance | Solid[3][6] |

| SMILES | [13CH3]N1C=NC2=C1C(=O)N(C(=O)N2[13CH3])[13CH3][1] |

| InChI | InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1+1,2+1,3+1[1][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of a suitable xanthine (B1682287) precursor using a ¹³C-labeled methylating agent. A common and efficient method involves the N-methylation of theophylline (B1681296) (1,3-dimethylxanthine) at the 7-position and a precursor like 1-methylxanthine (B19228) or 3-methylxanthine (B41622) to introduce the other labeled methyl groups. The most common ¹³C source for this reaction is ¹³C-methyl iodide.

Experimental Protocol: Synthesis via Methylation of Theophylline

This protocol describes the synthesis of this compound starting from theophylline and ¹³C-methyl iodide.

Materials:

-

Theophylline

-

¹³C-Methyl iodide (¹³CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve theophylline (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Methylation: Add ¹³C-methyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer and wash it successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to yield pure this compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak ([M+H]⁺) at m/z 198, which is 3 Da higher than that of unlabeled caffeine (m/z 195). The fragmentation pattern is similar to that of unlabeled caffeine, with the key fragments showing a corresponding mass shift. The primary fragmentation involves the loss of a methyl isocyanate group. For the labeled compound, this can result in fragments that have lost a ¹³CH₃NCO group. MS³ analysis of the trimethyl-¹³C-labeled caffeine has been used to elucidate the fragmentation pathways of caffeine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for the three ¹³C-labeled methyl carbons. The chemical shifts of these carbons will be similar to those of the methyl carbons in unlabeled caffeine, but they will appear as intense singlets due to the high ¹³C enrichment. The predicted chemical shifts for the carbon atoms of the caffeine core are based on the data for unlabeled caffeine.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | ~151 |

| C-4 | ~148 |

| C-5 | ~107 |

| C-6 | ~155 |

| C-8 | ~141 |

| N1-¹³CH₃ | ~29 |

| N3-¹³CH₃ | ~28 |

| N7-¹³CH₃ | ~33 |

Application as an Internal Standard in LC-MS/MS

This compound is predominantly used as an internal standard for the accurate quantification of caffeine in various matrices, including biological fluids (plasma, urine) and beverages.[8][9] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the labeled standard to the sample. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly accurate and precise quantification by measuring the ratio of the analyte to the internal standard.

Experimental Protocol: Quantification of Caffeine in Plasma

This protocol outlines a general procedure for the quantification of caffeine in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma sample

-

This compound stock solution (e.g., 1 mg/mL in methanol)

-

Formic acid

-

Deionized water

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of the plasma sample, add a known amount of the this compound internal standard solution.

-

Perform protein precipitation by adding 300 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

-

Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase, for example, 50:50 water:acetonitrile with 0.1% formic acid.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on a C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

LC-MS/MS Parameters:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Caffeine | 195.1 | 138.0 |

| This compound | 198.1 | 141.0 |

Metabolic Fate and Signaling Pathways

The metabolic fate of this compound is expected to be identical to that of unlabeled caffeine.[10] The primary metabolic pathway in humans is N-demethylation, predominantly carried out by the cytochrome P450 enzyme CYP1A2 in the liver.[11] This leads to the formation of three primary metabolites: paraxanthine (B195701) (1,7-dimethylxanthine), theobromine (B1682246) (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). Due to the isotopic labeling, the demethylation of a ¹³C-methyl group will result in metabolites that are correspondingly lighter than their fully labeled counterparts.

Unlabeled caffeine has been shown to influence various cellular signaling pathways. Notably, it has been demonstrated to activate the PI3K/Akt pathway and modulate the activity of GSK-3β.[12][13][14][15] Given the chemical identity, this compound can be a valuable tool to trace the involvement of caffeine and its metabolites in these pathways using mass spectrometry-based approaches.

Visualizations

Caption: Experimental workflow for caffeine quantification using this compound.

Caption: Primary metabolic pathways of this compound.

Caption: Simplified signaling pathway affected by caffeine.

References

- 1. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. books.rsc.org [books.rsc.org]

- 4. US2827461A - Synthesis of xanthines - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. EP0319854A2 - Process for the methylation of xanthins - Google Patents [patents.google.com]

- 8. US2523496A - Method of preparing xanthine and methylated xanthines - Google Patents [patents.google.com]

- 9. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Caffeine activates the PI3K/Akt pathway and prevents apoptotic cell death in a Parkinson's disease model of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caffeine inhibits cell proliferation and regulates PKA/GSK3β pathways in U87MG human glioma cells [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of sub-chronic caffeine ingestion on memory and the hippocampal Akt, GSK-3β and ERK signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Caffeine-trimethyl-13C3 (CAS: 78072-66-9)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Caffeine-trimethyl-13C3, an isotopically labeled analog of caffeine (B1668208). It is intended to serve as a core resource for researchers, scientists, and drug development professionals utilizing this compound in their work.

Introduction

This compound is a stable isotope-labeled version of caffeine, where the carbon atoms of the three methyl groups are replaced with the ¹³C isotope.[1] This isotopic labeling results in a mass shift of +3 atomic mass units compared to the unlabeled caffeine molecule.[2][3] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[4] The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[5]

Physicochemical and Analytical Data

The physical, chemical, and analytical properties of this compound are summarized in the tables below. This data has been compiled from various supplier technical data sheets and certificates of analysis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 78072-66-9 | [2][6][7][8][9] |

| Molecular Formula | C₅[¹³C]₃H₁₀N₄O₂ | [4][8] |

| Molecular Weight | 197.17 g/mol | [1] |

| Appearance | White to Off-White Solid | [9] |

| Melting Point | 234-236.5 °C | [6][10] |

| Solubility | Water: 18.7 g/L at 16 °C | [11] |

| Storage | 2-8°C, Refrigerator | [9] |

Table 2: Isotopic and Analytical Data

| Parameter | Specification | Reference |

| Isotopic Purity | ≥ 99 atom % ¹³C | [2] |

| Chemical Purity (by HPLC) | ≥ 98% | [1] |

| Mass Shift | M+3 | [2][3] |

| Formulation | Neat solid or solution in methanol (B129727) (e.g., 1 mg/mL) | [4] |

Key Applications and Experimental Protocols

The predominant application of this compound is as an internal standard for the quantification of caffeine in various matrices, including plasma, serum, urine, and environmental samples.[12] The following section details a representative experimental protocol for the quantification of caffeine in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental Protocol: Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol is a composite methodology based on several published methods.[5][13][14]

3.1.1 Materials and Reagents

-

Caffeine standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2 Sample Preparation (Protein Precipitation)

-

Prepare a stock solution of this compound in methanol.

-

To a 100 µL aliquot of plasma sample, standard, or quality control, add 300 µL of methanol containing the this compound internal standard at a known concentration.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3.1.3 Liquid Chromatography (LC) Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3.1.4 Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Caffeine: Precursor ion (Q1) m/z 195.1 → Product ion (Q3) m/z 138.1

-

This compound: Precursor ion (Q1) m/z 198.1 → Product ion (Q3) m/z 141.1

-

-

Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

3.1.5 Quantification

The concentration of caffeine in the samples is determined by calculating the peak area ratio of the analyte (caffeine) to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from standards of known caffeine concentrations.

Signaling Pathways and Mechanisms of Action

As an isotopic analog, this compound follows the same metabolic and signaling pathways as unlabeled caffeine. The primary mechanism of action of caffeine is the antagonism of adenosine (B11128) receptors, particularly A₁ and A₂A subtypes.[15][16]

Adenosine Receptor Antagonism

Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking adenosine receptors, caffeine reduces this inhibitory tone, leading to an increase in the release of various neurotransmitters, including dopamine, glutamate, and acetylcholine.[16][17][18] This action underlies the stimulant effects of caffeine.

References

- 1. Caffeine (trimethyl-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. Caffeine 13C3 (trimethyl 13C3) | LGC Standards [lgcstandards.com]

- 3. labmix24.com [labmix24.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 78072-66-9 | SynZeal [synzeal.com]

- 8. allmpus.com [allmpus.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. CAFFEINE (TRIMETHYL-13C3) | 78072-66-9 [chemicalbook.com]

- 11. isotope.com [isotope.com]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Energy Drinks and the Neurophysiological Impact of Caffeine [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Caffeine induces neurobehavioral effects through modulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Caffeine-trimethyl-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeine-trimethyl-13C3 is a stable isotope-labeled analog of caffeine (B1668208), a widely consumed psychoactive substance. In scientific research, particularly in pharmacology, toxicology, and drug metabolism studies, the precise quantification of caffeine and its metabolites is crucial. This compound serves as an invaluable internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). Its utility is predicated on its chemical identity to the natural analyte and its distinct mass, which allows for accurate and precise quantification, correcting for variations in sample preparation and instrument response. The high isotopic purity of this standard is paramount for the accuracy of these measurements. This technical guide provides an in-depth overview of the properties, analytical methodologies for purity assessment, and primary applications of this compound.

Chemical and Physical Properties

This compound is chemically identical to caffeine, with the exception that the three carbon atoms of the methyl groups at positions 1, 3, and 7 are replaced with the stable isotope carbon-13 (¹³C). This substitution results in a mass shift of +3 atomic mass units compared to the unlabeled molecule.

| Property | Value | Reference |

| Chemical Name | 3,7-dihydro-1,3,7-tri(methyl-¹³C)-1H-purine-2,6-dione | [1] |

| Synonyms | 1,3,7-Trimethylxanthine-¹³C₃, 7-Methyltheophylline-¹³C₃ | [2] |

| CAS Number | 78072-66-9 | [1] |

| Molecular Formula | C₅¹³C₃H₁₀N₄O₂ | [1][2] |

| Molecular Weight | 197.17 g/mol | |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 234-236.5 °C (lit.) | |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [2] |

Isotopic and Chemical Purity Data

The isotopic and chemical purity of this compound are critical parameters that are rigorously controlled by manufacturers. The data presented below is a summary of typical specifications found in Certificates of Analysis from various suppliers.

| Purity Specification | Typical Value | Reference |

| Isotopic Purity (atom % ¹³C) | ≥99% | |

| Chemical Purity (CP) | ≥98-99% | [3] |

| Isotopic Distribution (normalized intensity) | ¹³C₀ = 0.00%, ¹³C₁ = 0.00%, ¹³C₂ = 2.42%, ¹³C₃ = 97.58% | [2] |

Analytical Methodologies for Purity Assessment

The determination of isotopic and chemical purity of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the isotopic enrichment and chemical purity of labeled compounds. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method.

Experimental Protocol: Isotope Dilution Mass Spectrometry (IDMS)

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/methanol mixture) at a concentration of approximately 1 mg/mL.[4]

-

Prepare a series of calibration standards by mixing known amounts of unlabeled caffeine with a fixed amount of the this compound internal standard solution.[4]

-

Prepare the unknown sample and spike it with the same fixed amount of the this compound internal standard solution.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., triple quadrupole, time-of-flight, or Orbitrap).

-

Separate the analyte from the matrix using a suitable HPLC column (e.g., C18).

-

Acquire mass spectra in positive ion mode using electrospray ionization (ESI).

-

Monitor the protonated molecular ions ([M+H]⁺) for both unlabeled caffeine (m/z 195) and this compound (m/z 198).[5]

-

-

Data Analysis:

-

Integrate the peak areas of the m/z 195 and m/z 198 signals.

-

Construct a calibration curve by plotting the ratio of the peak areas (unlabeled/labeled) against the concentration of the unlabeled caffeine standards.

-

Determine the concentration of caffeine in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

The isotopic purity is confirmed by the absence of significant signals at m/z 195, 196, and 197 in the pure standard, and the predominant signal at m/z 198.[6]

-

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to confirm the identity of the labeled compound. The fragmentation pattern of this compound will show a +3 Da shift for fragments containing all three labeled methyl groups. For instance, a known fragment of caffeine at m/z 138 (resulting from the loss of methyl isocyanate) would be observed at m/z 141 in this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy is a powerful, non-destructive technique for directly determining the isotopic enrichment at specific atomic positions.

Experimental Protocol: Quantitative ¹³C NMR

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a suitable concentration (typically 5-20 mg in 0.5-0.7 mL).

-

Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the long T₁ relaxation times of quaternary carbons, if necessary.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum using a standard pulse sequence with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

Employ a long relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of the carbon nuclei, to ensure full magnetization recovery between scans.

-

-

Data Analysis:

-

Process the Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform.

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the ¹³C-labeled methyl carbons and the natural abundance signals of the other carbons in the molecule.

-

The isotopic purity is calculated by comparing the integral of the enriched signals to the integrals of the non-enriched signals, taking into account the natural abundance of ¹³C (approximately 1.1%).

-

Expected ¹³C NMR Chemical Shifts

The chemical shifts of the carbon atoms in this compound are expected to be very similar to those of unlabeled caffeine. Predicted chemical shifts in D₂O are:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 157.6 |

| C6 | 154.0 |

| C4 | 149.8 |

| C8 | 143.6 |

| C5 | 109.1 |

| N1-CH₃ | 31.7 |

| N3-CH₃ | 30.0 |

| N7-CH₃ | 35.8 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Application in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of caffeine in various biological and environmental matrices.[4][8] This is particularly important in:

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine.

-

Metabolic phenotyping: To assess the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 1A2 (CYP1A2).[8]

-

Food and beverage analysis: To quantify caffeine content in consumer products.

-

Environmental monitoring: To measure caffeine levels in water sources as an indicator of human-derived contamination.

-

Forensic and clinical toxicology: To accurately measure caffeine levels in biological samples.

While unlabeled caffeine is known to influence various signaling pathways, there is currently no widespread evidence of this compound being used as a tracer to directly study these pathways. Its role is predominantly that of a highly reliable analytical tool.

Conclusion

This compound is a critical reagent for researchers and scientists requiring accurate and precise quantification of caffeine. Its high isotopic and chemical purity, which can be rigorously verified by mass spectrometry and quantitative ¹³C NMR, ensures its reliability as an internal standard. The methodologies outlined in this guide provide a framework for the quality assessment of this important analytical tool, thereby contributing to the robustness and validity of research findings in drug development and other scientific disciplines.

References

- 1. caymanchem.com [caymanchem.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. Caffeine (trimethyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-514-1.2 [isotope.com]

- 4. Characterization of Stable Isotope Caffeine as Reference Material for Isotope Dilution Mass Spectrometry [sigmaaldrich.com]

- 5. New method for caffeine quantification by planar chromatography coupled with electropray ionization mass spectrometry using stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparing Salivary Caffeine Kinetics of 13C and 12C Caffeine for Gastric Emptying of 50 mL Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Caffeine-trimethyl-13C3 for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of caffeine-trimethyl-13C3. This stable isotope-labeled internal standard is pivotal for the accurate quantification of caffeine (B1668208) in various biological matrices through isotope dilution mass spectrometry (IDMS). This guide provides its core physicochemical properties, detailed experimental protocols for its application, and a visualization of the primary metabolic pathway of caffeine.

Physicochemical Properties and Quantitative Data

This compound is a stable isotope-labeled analog of caffeine where the three methyl groups are substituted with Carbon-13 (¹³C) isotopes. This isotopic labeling results in a mass shift of +3 atomic mass units compared to unlabeled caffeine, making it an ideal internal standard for mass spectrometry-based quantification methods. Its use significantly improves the accuracy and precision of caffeine measurement by correcting for variations in sample preparation and instrument response.

Below is a summary of the key quantitative data for this compound and its unlabeled counterpart.

| Property | This compound | Caffeine (Unlabeled) |

| Molecular Weight | 197.17 g/mol [1][2] | 194.19 g/mol |

| Molecular Formula | C₅[¹³C]₃H₁₀N₄O₂[3] | C₈H₁₀N₄O₂ |

| CAS Number | 78072-66-9[1][3][4][5] | 58-08-2[2] |

| Isotopic Purity | ≥99 atom % ¹³C | Not Applicable |

| Chemical Purity | ≥98%[2] | Not Applicable |

| Melting Point | 234-236.5 °C[5] | 238 °C |

| Form | Solid | Solid |

Experimental Protocol: Quantification of Caffeine in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of caffeine in human plasma using this compound as an internal standard with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This method is based on principles of isotope dilution mass spectrometry.[6][7]

1. Materials and Reagents:

-

Caffeine standard

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human plasma (blank)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare stock solutions of caffeine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the caffeine stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

3. Sample Preparation:

-

To 100 µL of plasma sample, standard, or blank, add 200 µL of the internal standard working solution.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate caffeine from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Caffeine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of caffeine to this compound against the concentration of the caffeine standards.

-

Determine the concentration of caffeine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow.

References

- 1. scbt.com [scbt.com]

- 2. Caffeine (trimethyl-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-514-1 [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Caffeine-13C3 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Stable Isotope Caffeine as Reference Material for Isotope Dilution Mass Spectrometry [sigmaaldrich.com]

The Core of Accurate Quantification: A Technical Guide to Caffeine-trimethyl-13C3 Mass Shift

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards in mass spectrometry has revolutionized the quantification of analytes in complex matrices. This guide provides an in-depth technical exploration of Caffeine-trimethyl-13C3, a critical tool for the accurate measurement of caffeine (B1668208). We will delve into the principles of its mass shift, its application in experimental protocols, and the metabolic pathways it helps to elucidate.

Understanding the Mass Shift: The Foundation of Isotope Dilution

This compound is an isotopic analog of caffeine where the three carbon atoms in the methyl groups at positions 1, 3, and 7 are replaced with the stable isotope carbon-13 (¹³C).[1] This substitution is the key to its utility.

The mass of a standard carbon atom (¹²C) is approximately 12.000 atomic mass units (amu), while the heavier ¹³C isotope has a mass of approximately 13.003 amu.[2] This difference of roughly 1 amu per substituted atom results in a predictable increase in the molecular weight of the labeled molecule.

In the case of this compound, the three ¹³C atoms introduce a mass increase of approximately 3 amu compared to the unlabeled caffeine molecule. This distinct mass difference, known as the mass shift , allows the mass spectrometer to differentiate between the analyte (caffeine) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties. This co-elution and similar ionization behavior are crucial for correcting variations during sample preparation and analysis, leading to highly accurate quantification.[3] The mass shift is therefore designated as M+3 .[4]

Quantitative Analysis: A Summary of Performance Data

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods provides excellent linearity, precision, and accuracy for the quantification of caffeine in various biological matrices. Below is a summary of typical performance data gathered from validated methods.

| Parameter | Typical Value | Matrix | Reference |

| Linearity Range | 0.050 - 10,000 ng/mL | Human Plasma, Dried Blood Spots | [5][6] |

| Correlation Coefficient (r²) | > 0.99 | Human Plasma, Dried Blood Spots | [5] |

| Within-batch Precision (%CV) | < 7.5% | Human Plasma | [6] |

| Between-batch Precision (%CV) | < 9.0% | Human Plasma | [6] |

| Within-batch Accuracy (%) | -8.8% to 9.6% | Human Plasma | [6] |

| Between-batch Accuracy (%) | -7.5% to 1.4% | Human Plasma | [6] |

| Recovery (%) | 80.6 - 88.5% | Dried Blood Spots | [5] |

Experimental Protocol: Quantification of Caffeine in Human Plasma using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of caffeine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Caffeine analytical standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (blank and study samples)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Sample Preparation

-

Thaw plasma samples at room temperature.

-

Spike a known concentration of this compound internal standard solution into all samples, including calibration standards, quality controls, and unknown samples.

-

Vortex briefly to mix.

-

Precipitate proteins by adding a threefold volume of ice-cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.[5]

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.[5][6]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.[6]

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

MRM Transitions

The following MRM transitions are typically monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Caffeine | 195.1 | 138.0 |

| This compound (IS) | 198.1 | 141.1 |

Table based on data from[6].

Visualizing the Metabolic Landscape

Caffeine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2. The major metabolic pathways involve demethylation to form three primary metabolites: paraxanthine, theobromine, and theophylline.[2] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.

Experimental Workflow for Caffeine Quantification

The following diagram illustrates a typical workflow for the quantification of caffeine in a biological sample using an internal standard.

Major Metabolic Pathway of Caffeine

The following diagram illustrates the primary metabolic pathway of caffeine in the liver.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of caffeine in complex biological matrices. Its predictable M+3 mass shift enables robust internal standardization in LC-MS/MS methods, correcting for variability and ensuring data integrity. A thorough understanding of its properties, coupled with optimized experimental protocols and a clear comprehension of caffeine's metabolic fate, empowers researchers, scientists, and drug development professionals to generate high-quality data essential for advancing their respective fields.

References

- 1. Deuterium isotope effects on caffeine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Cumhuriyet Science Journal » Submission » Determination of Caffeine in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [csj.cumhuriyet.edu.tr]

- 6. ClinPGx [clinpgx.org]

A Technical Guide to Caffeine-trimethyl-13C3 for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement, characteristics, and applications of Caffeine-trimethyl-13C3. This isotopically labeled analog of caffeine (B1668208) is a critical tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis.

Commercial Availability and Specifications

This compound is available from several commercial suppliers, often as a solid or in solution. It is crucial for researchers to consider the isotopic and chemical purity, as well as the format, to ensure the accuracy and reproducibility of their experiments. The following tables summarize the key specifications from prominent suppliers.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 78072-66-9[1][2] |

| Molecular Formula | ¹³C₃C₅H₁₀N₄O₂[2] |

| Molecular Weight | ~197.17 g/mol [2] |

| Synonyms | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-tri(methyl-13C)-, Caffeine-13C3[2] |

Table 2: Supplier-Specific Product Information

| Supplier | Product Name/Number | Isotopic Purity | Chemical Purity | Format |

| Sigma-Aldrich | Caffeine-(trimethyl-13C3) (485365) | 99 atom % ¹³C[2] | 99% (CP)[2] | Solid[2] |

| Cayman Chemical | Caffeine-13C3 (CRM) (27972) | Not specified | ≥98% | 1 mg/ml in methanol[1] |

| Toronto Research Chemicals | Caffeine-13C3 | Not specified | Not specified | Solid |

| Santa Cruz Biotechnology | Caffeine-13C3 | Not specified | Not specified | Solid |

Note: "CRM" indicates a Certified Reference Material, which is manufactured and tested to meet high standards of purity and concentration, making it suitable for use as a quantitative analytical reference standard.[1]

Applications in Research

The primary application of this compound is as an internal standard for the accurate quantification of caffeine in various biological and environmental matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its mass shift of +3 atomic mass units compared to unlabeled caffeine allows for clear differentiation in MS analysis, minimizing matrix effects and improving the precision of quantification.

Furthermore, its use extends to pharmacokinetic studies to differentiate between exogenously administered caffeine and endogenous or dietary caffeine. This is particularly valuable in studies investigating caffeine metabolism, absorption, distribution, and excretion.

Experimental Protocols

Protocol 1: Quantification of Caffeine in Beverages using LC-MS with this compound as an Internal Standard

This protocol is adapted from a study on the quantitative detection of caffeine in beverages.

1. Materials and Reagents:

-

Caffeine standard

-

This compound (Internal Standard - IS)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Beverage samples (e.g., coffee, tea, energy drinks)

-

Syringe filters (0.45 µm)

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of caffeine in methanol (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

From the stock solutions, prepare a series of calibration standards by diluting the caffeine stock solution with methanol to achieve a range of concentrations (e.g., 1-100 µg/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 10 µg/mL).

3. Sample Preparation:

-

Degas carbonated beverages by sonication.

-

For hot beverages like coffee and tea, allow them to cool to room temperature.

-

Dilute the beverage samples with methanol to bring the expected caffeine concentration within the range of the calibration curve.

-

Spike the diluted samples with the same fixed concentration of the this compound internal standard as the calibration standards.

-

Filter the samples through a 0.45 µm syringe filter into autosampler vials.

4. LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate caffeine from other matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Caffeine: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Precursor ion will be +3 m/z higher than unlabeled caffeine)

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of caffeine to the peak area of the internal standard against the concentration of the caffeine standards.

-

Determine the concentration of caffeine in the beverage samples by interpolating the peak area ratios of the samples from the calibration curve.

Signaling and Metabolic Pathways

While this compound is primarily utilized as an internal standard for quantification, understanding the metabolic fate and signaling pathways of caffeine is crucial for interpreting experimental results. The isotopic label can be used to trace the metabolism of caffeine in biological systems.

Caffeine Metabolism

Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 oxidase enzyme system (specifically, the CYP1A2 isozyme). The major metabolic pathway involves a series of demethylations and oxidations to produce various metabolites.

Signaling Pathway: Adenosine (B11128) Receptor Antagonism

The primary pharmacological effect of caffeine is its action as a non-selective antagonist of adenosine receptors, particularly the A₁ and A₂A subtypes. Adenosine is a neuromodulator that promotes sleep and suppresses arousal. By blocking adenosine receptors, caffeine leads to increased neuronal firing and the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, resulting in its stimulant effects. While this compound is not typically used to directly trace this signaling pathway, understanding this mechanism is fundamental to caffeine research.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its primary utility as an internal standard ensures the accuracy and reliability of caffeine quantification in complex matrices. While its direct application in tracing signaling pathways is limited, its role in pharmacokinetic and metabolic studies provides invaluable data for understanding the physiological effects of caffeine. This guide provides a foundational understanding for the effective use of this important research compound.

References

An In-depth Technical Guide to the Safety and Handling of Caffeine-trimethyl-13C3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Caffeine-trimethyl-13C3. It is intended for laboratory personnel and researchers who utilize this stable isotope-labeled compound in their work.

Chemical and Physical Properties

This compound is a stable, non-radioactive, isotopically labeled form of caffeine (B1668208). It is a valuable tool in mass spectrometry-based bioanalysis, primarily serving as an internal standard for the accurate quantification of caffeine in various biological matrices.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | 1,3,7-Tri(methyl-13C)-3,7-dihydro-1H-purine-2,6-dione | [2] |

| Synonyms | Caffeine-13C3, 1,3,7-Trimethylxanthine-13C3 | [1] |

| CAS Number | 78072-66-9 | [2] |

| Molecular Formula | C₅¹³C₃H₁₀N₄O₂ | [2] |

| Molecular Weight | 197.17 g/mol | [1] |

| Isotopic Purity | ≥99 atom % ¹³C | |

| Chemical Purity | ≥98% | [3] |

| Appearance | White solid | [4] |

| Melting Point | 234-236.5 °C | |

| Storage Temperature | Room temperature, protected from light and moisture. | [3] |

Safety and Handling

While this compound is not considered a highly hazardous substance, proper laboratory safety protocols should always be followed. The primary hazards are associated with inhalation, ingestion, and contact with skin and eyes.[2]

Hazard Identification

-

GHS Pictograms: GHS07 (Exclamation Mark)[4]

-

Signal Word: Warning[4]

-

Hazard Statements: H302 (Harmful if swallowed)[4]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P501 (Dispose of contents/container in accordance with local regulations)[4]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

-

Skin Contact: Wash off with soap and plenty of water.[2]

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration.[2]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles.[2]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[5]

-

Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

-

Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[6]

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of caffeine. Below is a representative protocol for the analysis of caffeine in human plasma.

Quantification of Caffeine in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for sample preparation and analysis.

3.1.1. Materials and Reagents

-

Caffeine standard

-

This compound (Internal Standard)

-

Human plasma (blank)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

3.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of caffeine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of caffeine by serial dilution of the primary stock solution with 50% methanol in water. These solutions will be used to create the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in a solvent compatible with the sample preparation procedure.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the internal standard spiking solution.

-

Vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.1.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate caffeine from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

3.1.5. Data Analysis

-